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  • Product: 4-(2-Bromoanilino)pyridine
  • CAS: 86775-99-7

Core Science & Biosynthesis

Foundational

4-(2-Bromoanilino)pyridine cytotoxicity and in vitro toxicity data

An In-Depth Technical Guide to the Cytotoxicity and In Vitro Toxicity of 4-(2-Bromoanilino)pyridine and Related Compounds Introduction: The Therapeutic Potential of Substituted Pyridines Pyridine, a fundamental heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cytotoxicity and In Vitro Toxicity of 4-(2-Bromoanilino)pyridine and Related Compounds

Introduction: The Therapeutic Potential of Substituted Pyridines

Pyridine, a fundamental heterocyclic aromatic compound, serves as a versatile scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] Its derivatives have been extensively investigated for a wide range of biological activities, with a significant focus on their potential as anticancer agents.[1][2] The electronic properties and the capacity of the pyridine ring to engage in diverse chemical interactions make it a privileged structure in drug design.[1] Various studies have demonstrated that pyridine derivatives can suppress tumor growth through multiple mechanisms, including the induction of apoptosis (programmed cell death), interference with cell cycle progression, and inhibition of angiogenesis (the formation of new blood vessels).[1][3]

While a substantial body of research exists for the broader class of pyridine derivatives, specific data on the cytotoxicity and in vitro toxicity of 4-(2-Bromoanilino)pyridine is not extensively documented in publicly available literature. However, by examining structurally related compounds, such as anilino-substituted pyridines and quinazolines, we can postulate its likely mechanisms of action and formulate a robust experimental framework for its evaluation. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the established anticancer effects of related molecules and presents a detailed roadmap for assessing the in vitro toxicological profile of 4-(2-Bromoanilino)pyridine.

Chapter 1: Cytotoxic Effects of Structurally Analogous Compounds

The anticancer activity of pyridine derivatives is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for cytotoxicity.

Research into compounds structurally similar to 4-(2-Bromoanilino)pyridine reveals significant cytotoxic potential. For instance, studies on 4-anilino-6-bromoquinazolines, which share both the anilino and bromo-substituents, have demonstrated potent activity. The 4-bromoanilino derivative, in particular, has shown significant cytotoxicity against the MCF-7 breast cancer cell line.[4] Similarly, other pyridine-based compounds have shown efficacy against a range of cancer cell lines, including those from liver, breast, and colon cancers.[3][5][6]

Table 1: Summary of In Vitro Cytotoxicity Data for Related Pyridine and Quinazoline Derivatives

Compound Class/DerivativeCell Line(s)IC50 / LC50 Values (µM)Reference(s)
4-(4-bromoanilino)-6-bromo-2-(4-chlorophenyl)quinazolineMCF-70.90[4]
4-(4-bromoanilino)-6-(4-fluorophenyl)quinazolineHeLa3.18[4]
Pyridine Urea Derivatives (e.g., 8e, 8n)MCF-7Surpassing Doxorubicin[1]
2,6-diaryl-substituted pyridine (Compound 4a)HT292.243[3]
6-(2,4-dimethoxyphenyl)-4-(...)-pyridin-2-one (Compound 1)HepG24.5[5]
2-(2,4-dimethoxyphenyl)-4-(...)-pyridine (Compound 2)HepG2, MCF-7Less potent than Compound 1[5]

Note: The specific structures of some compounds in the table are complex and are referred to by their designation in the source literature.

Chapter 2: Postulated Mechanisms of Action

Based on the analysis of related pyridine and anilino-quinazoline compounds, the cytotoxic effects are primarily attributed to two key cellular events: cell cycle arrest and the induction of apoptosis .

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer agents function by disrupting this cycle, thereby preventing cancer cells from dividing. Several pyridine derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M phase.[5][7] This arrest prevents the cell from entering mitosis and ultimately leads to cell death.

The mechanism often involves the modulation of key regulatory proteins. For example, some pyridine compounds have been found to upregulate the expression of p53 and its downstream target, p21.[5] The p53 protein, a well-known tumor suppressor, can initiate cell cycle arrest or apoptosis in response to cellular stress. The p21 protein acts as a cyclin-dependent kinase (CDK) inhibitor, and its induction by p53 leads to the blockage of cell cycle progression.[5] Concurrently, a downregulation of proteins that promote cell cycle progression, such as cyclin D1, has also been observed.[5]

Induction of Apoptosis

Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Therefore, compounds that can reactivate this process are promising therapeutic candidates.

The induction of apoptosis by pyridine derivatives is often mediated through the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6] JNKs are a family of kinases that are activated in response to various cellular stresses.[5] Activation of the JNK pathway can trigger the apoptotic cascade. Studies have shown that treatment with cytotoxic pyridines leads to an increased expression and, in some cases, phosphorylation (activation) of JNK.[5] This JNK upregulation is a critical step in initiating the apoptotic process in cancer cells treated with these compounds.

Proposed_Signaling_Pathway Compound 4-(2-Bromoanilino)pyridine (Postulated) Stress Cellular Stress Compound->Stress Induces p53 p53 (Upregulation) Stress->p53 JNK JNK (Upregulation/ Phosphorylation) Stress->JNK p21 p21 (Upregulation) p53->p21 Activates CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibits G2M_Arrest G2/M Cell Cycle Arrest CDK->G2M_Arrest Promotes Progression (Inhibition leads to Arrest) Proliferation Cell Proliferation G2M_Arrest->Proliferation Inhibits Apoptosis Apoptosis JNK->Apoptosis Induces Apoptosis->Proliferation Inhibits

Caption: Postulated signaling pathway for 4-(2-Bromoanilino)pyridine.

Chapter 3: A Framework for In Vitro Toxicity Assessment

To definitively characterize the cytotoxic and in vitro toxicological profile of 4-(2-Bromoanilino)pyridine, a systematic series of experiments is required. The following protocols provide a robust framework for this investigation.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 4-(2-Bromoanilino)pyridine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Sources

Exploratory

Profiling the Receptor Binding Affinity of 4-(2-Bromoanilino)pyridine Scaffolds: A Comprehensive Technical Guide

Executive Summary: The Pharmacophore and Mechanistic Rationale In the landscape of targeted oncology and kinase drug discovery, the 4-(2-Bromoanilino)pyridine scaffold represents a privileged pharmacophore. Functioning a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pharmacophore and Mechanistic Rationale

In the landscape of targeted oncology and kinase drug discovery, the 4-(2-Bromoanilino)pyridine scaffold represents a privileged pharmacophore. Functioning as a potent adenine mimetic, this structural core is engineered to competitively bind the ATP-binding pocket (hinge region) of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) [1].

The causality behind the extreme potency of this scaffold lies in its precise spatial geometry. The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR). Simultaneously, the bulky, lipophilic 2-bromo substitution on the aniline ring is not merely a steric placeholder; it is strategically positioned to project into a deep, adjacent hydrophobic pocket. The displacement of highly ordered water molecules from this pocket by the bromine atom results in a massive gain in solvent entropy, driving the binding affinity into the low-nanomolar to picomolar range.

To rigorously validate the efficacy of 4-(2-Bromoanilino)pyridine derivatives, a multi-orthogonal assay strategy is required. This guide details the theoretical causality and self-validating protocols for evaluating these compounds using Equilibrium (TR-FRET), Kinetic (SPR), and Thermodynamic (ITC) methodologies.

G Ligand EGF Ligand RTK Receptor Tyrosine Kinase (EGFR) Ligand->RTK Dimerization & Activation Signaling Downstream Signaling (Proliferation) RTK->Signaling Trans-phosphorylation ATP Endogenous ATP ATP->RTK Binds Hinge Region Inhibitor 4-(2-Bromoanilino)pyridine Inhibitor->RTK Competitive Binding (Displaces ATP) Inhibitor->Signaling Pathway Arrest

Fig 1: Mechanistic logic of 4-(2-Bromoanilino)pyridine as an ATP-competitive RTK inhibitor.

The Orthogonal Triad: Strategic Assay Selection

Relying on a single biochemical assay can lead to false positives due to compound aggregation, autofluorescence, or non-specific binding. A self-validating system employs orthogonal techniques to confirm on-target engagement. The table below summarizes the quantitative data outputs expected when profiling a highly optimized 4-(2-Bromoanilino)pyridine derivative.

Table 1: Comparative Binding Metrics for 4-(2-Bromoanilino)pyridine Derivatives

Assay ModalityPrimary OutputRepresentative MetricThroughputMechanistic Value
TR-FRET Equilibrium Ki​ / IC50​ Ki​=1.2 nM High (384-well)Primary screening; rapid ranking of analog potency.
SPR Kinetics ( kon​,koff​,KD​ ) KD​=1.5 nM,koff​=10−4 s−1 Medium (Chip)Determines residence time; predicts in vivo duration of action.
ITC Thermodynamics ( ΔG,ΔH,−TΔS ) ΔG=−12.5 kcal/mol Low (Solution)Validates the entropy-driven hydrophobic effect of the bromo-substitution.

Equilibrium Profiling: TR-FRET Competitive Displacement

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase binding [2].

The Causality of the Assay: The assay relies on the proximity between a Europium (Eu)-labeled anti-tag antibody (bound to the kinase) and an Alexa Fluor-labeled tracer (bound to the ATP site). Europium has an exceptionally long emission half-life. By introducing a time delay (e.g., 100 µs) between excitation and measurement, short-lived background autofluorescence from the 4-(2-Bromoanilino)pyridine compounds decays completely. This temporal gating yields an unparalleled signal-to-noise ratio.

TRFRET Complex Kinase + Eu-Antibody Tracer Fluorescent Tracer (Alexa Fluor) Complex->Tracer Tracer binds active site SignalHigh High FRET Signal (665 nm Emission) Tracer->SignalHigh Energy Transfer Inhibitor 4-(2-Bromoanilino)pyridine Inhibitor->Complex Competes for active site Inhibitor->Tracer Displaces Tracer SignalLow Low FRET Signal (Loss of Proximity) Inhibitor->SignalLow Signal Quenched

Fig 2: TR-FRET competitive binding assay principle for high-throughput equilibrium profiling.

Step-by-Step Protocol: LanthaScreen TR-FRET
  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Scientific Logic: Brij-35 is a non-ionic detergent critical for preventing the lipophilic bromoanilino compounds from forming promiscuous aggregates or sticking to the microplate walls.

  • Reagent Master Mixes:

    • Mix A: GST-tagged RTK (e.g., EGFR) at 5 nM + Eu-anti-GST antibody at 2 nM.

    • Mix B: Kinase Tracer (e.g., Tracer 236) at its predetermined Kd​ concentration (e.g., 15 nM).

  • Compound Titration: Dispense 4-(2-Bromoanilino)pyridine derivatives into a 384-well plate using a 12-point, 3-fold serial dilution (top concentration 10 µM) in 100% DMSO. Back-fill with buffer to ensure a final DMSO concentration of 1%.

  • Incubation: Add Mix A and Mix B to the compound wells. Incubate in the dark at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Measurement & Self-Validation: Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615).

  • Data Conversion: Use the Cheng-Prusoff equation ( Ki​=IC50​/(1+[Tracer]/Kd,Tracer​) ) to convert the apparent IC50​ to an absolute Ki​ .

Real-Time Kinetic Profiling: Surface Plasmon Resonance (SPR)

While TR-FRET provides affinity, it cannot distinguish between a compound that binds weakly but rapidly, and one that binds tightly but slowly. SPR provides label-free, real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates [3].

The Causality of Active-Site Protection: When immobilizing a kinase via standard amine coupling (EDC/NHS), primary amines (lysine residues) on the protein surface are covalently linked to the dextran matrix. Because the ATP-binding hinge region contains critical catalytic lysines, random amine coupling can destroy kinase activity. To prevent this, the kinase must be pre-incubated with a high concentration of ATP (10 mM) prior to injection. This temporarily "masks" the active site lysines, ensuring the immobilized kinase retains a functional binding pocket for the subsequent inhibitor assay.

SPR Immob 1. Immobilization (Oriented Capture) Inject 2. Analyte Injection (Inhibitor Titration) Immob->Inject Assoc 3. Association Phase (Measure kon) Inject->Assoc Dissoc 4. Dissociation Phase (Measure koff) Assoc->Dissoc Fit 5. Kinetic Fitting (1:1 Langmuir Model) Dissoc->Fit

Fig 3: Surface Plasmon Resonance (SPR) workflow for real-time kinetic parameter determination.

Step-by-Step Protocol: SPR Binding Kinetics
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Kinase Immobilization: Pre-incubate the target RTK (50 µg/mL in 10 mM Sodium Acetate, pH 5.0) with 10 mM ATP and 10 mM MgCl₂ for 15 minutes. Inject the complex over the activated flow cell to achieve an immobilization level of ~2000 Resonance Units (RU). Quench unreacted esters with 1 M Ethanolamine.

  • Analyte Preparation: Dilute the 4-(2-Bromoanilino)pyridine inhibitor in Running Buffer (PBS, 0.05% Tween-20, 2% DMSO) to create a 5-point concentration series (e.g., 0.5 nM to 50 nM). Critical Control: The running buffer must perfectly match the DMSO concentration of the analyte to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the analyte series over the immobilized kinase at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Solution-Phase Thermodynamics: Isothermal Titration Calorimetry (ITC)

To definitively prove that the 2-bromo substitution drives affinity via the hydrophobic effect, Isothermal Titration Calorimetry (ITC) is utilized.

Step-by-Step Protocol: ITC Thermodynamic Profiling
  • Sample Dialysis: Dialyze the purified kinase overnight against ITC Buffer (25 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP). Scientific Logic: TCEP is used instead of DTT because DTT can undergo oxidation during the assay, releasing heat and causing baseline drift.

  • Ligand Preparation: Dissolve the 4-(2-Bromoanilino)pyridine compound in the exact same dialysate buffer to prevent heat of mixing artifacts. Ensure the final DMSO concentration is identical (typically <2%) in both the syringe (ligand) and the cell (protein).

  • Titration Parameters: Load the kinase (20 µM) into the sample cell and the inhibitor (200 µM) into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Thermodynamic Extraction: Integrate the area under each injection peak to determine the heat of binding ( ΔH ). Fit the isotherm to an independent binding model to extract stoichiometry ( n ), association constant ( Ka​ ), and calculate entropy ( ΔS ) using the Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnKa​ ).

References

  • Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer Cancer Research (AACR Journals) URL:[Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies Bio-Radiations (Bio-Rad Laboratories) URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-(2-Bromoanilino)pyridine in Small Molecule Drug Discovery

Introduction: The Strategic Importance of the 4-Anilinopyridine Scaffold In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 4-Anilinopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its utility stems from its bioisosteric relationship with benzene, its ability to engage in hydrogen bonding, and its capacity to improve the physicochemical properties of drug candidates.[1] When coupled with an aniline moiety at the 4-position, it forms the 4-anilinopyridine pharmacophore, a critical structural motif for a significant class of kinase inhibitors.[1][2] This guide focuses on a specific, strategically functionalized building block: 4-(2-Bromoanilino)pyridine .

The introduction of a bromine atom at the ortho-position of the aniline ring is not a trivial modification. This halogen atom serves several key functions in drug design:

  • Steric Influence: The bromo group provides steric bulk that can enforce a specific conformation of the anilino-ring relative to the pyridine core. This conformational constraint is often crucial for optimal binding to the target protein.

  • Hydrophobic Interactions: The bromine atom can occupy small hydrophobic pockets within the ATP-binding site of kinases, contributing significantly to binding affinity.

  • Vector for Further Synthesis: The C-Br bond serves as a versatile chemical handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of additional chemical space and the optimization of lead compounds.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, applications, and biological evaluation of derivatives based on the 4-(2-Bromoanilino)pyridine core, with a primary focus on its application in the discovery of novel kinase inhibitors for oncology.

Part 1: Synthetic Applications and Protocols

The primary route to synthesizing 4-(2-Bromoanilino)pyridine and its analogs is through a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[3][4] This reaction is renowned for its efficiency and broad substrate scope in forming C-N bonds.[5]

Synthesis of 4-(2-Bromoanilino)pyridine via Buchwald-Hartwig Amination

This protocol describes a general and robust method for the synthesis of the title compound from commercially available starting materials. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially when using less reactive chloro-pyridines.[4]

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of 4-chloropyridine, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions 4-Chloropyridine 4-Chloropyridine Reaction Buchwald-Hartwig Amination 4-Chloropyridine->Reaction 2-Bromoaniline 2-Bromoaniline 2-Bromoaniline->Reaction Pd_Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Pd_Catalyst->Reaction Ligand Xantphos or BINAP Ligand->Reaction Base NaOtBu or Cs₂CO₃ Base->Reaction Solvent Anhydrous Toluene or Dioxane Solvent->Reaction Temperature 80-110 °C Temperature->Reaction Atmosphere Inert (Argon or N₂) Atmosphere->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 4-(2-Bromoanilino)pyridine Workup->Product

Caption: Workflow for Buchwald-Hartwig Synthesis.

Detailed Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-chloropyridine hydrochloride (1.0 equiv). Neutralize with a suitable base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain free 4-chloropyridine.

  • Reaction Setup: To the Schlenk flask containing the free 4-chloropyridine, add 2-bromoaniline (1.1 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a phosphine ligand like Xantphos (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(2-Bromoanilino)pyridine as a solid.

Part 2: Applications in Kinase Inhibitor Discovery

The 4-(2-Bromoanilino)pyridine scaffold is an excellent starting point for developing inhibitors against various protein kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The core structure mimics the adenine portion of ATP, with the pyridine nitrogen acting as a key hydrogen bond acceptor with the "hinge" region of the kinase domain.[1][2]

Targeting the EGFR Signaling Pathway

The EGFR pathway is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many cancers.[6] The 4-anilino-quinazoline and -pyridopyrimidine scaffolds are found in several approved EGFR inhibitors like gefitinib and erlotinib.[1][2] The 4-(2-bromoanilino) moiety is expected to bind in the ATP pocket, with the pyridine N1 forming a hydrogen bond with the backbone NH of a methionine residue in the hinge region.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 4-(2-Bromoanilino)pyridine Derivative Inhibitor->Block

Caption: EGFR signaling and point of inhibition.

Representative Biological Data

While 4-(2-Bromoanilino)pyridine itself is primarily a synthetic intermediate, its derivatives have shown potent inhibitory activity. The table below summarizes representative data for structurally related pyridopyrimidine and quinazoline-based kinase inhibitors to illustrate the potential of this scaffold.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Cellular Assay (Cell Line)IC₅₀ (µM)Reference
4-(3-Bromoanilino)-6,7-dimethoxyquinazolineEGFR0.05A431 (EGFR autophos.)0.025[2]
4-(3-Bromoanilino)-pyrido[4,3-d]pyrimidineEGFR0.13A431 (EGFR autophos.)0.04[7]
N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea analogVEGFR-20.90HUVEC Proliferation0.0019
4-Anilinoquinazoline C-7 basic side chain analogKDR (VEGFR-2)1.0Calu-6 (Antitumor)N/A[8]

Part 3: Biological Evaluation Protocols

To assess the potential of novel compounds derived from 4-(2-Bromoanilino)pyridine, a tiered screening approach is recommended, starting with biochemical assays against the target kinase, followed by cell-based assays to determine anti-proliferative effects.

Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase enzyme.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method. The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a europium-labeled anti-phosphotyrosine antibody. When these components are in proximity, FRET occurs, which is disrupted by an effective inhibitor.

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated poly-GT substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA)

  • Test compounds dissolved in DMSO

  • 384-well low-volume plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme/Substrate Addition: Prepare a solution of EGFR enzyme and biotinylated substrate in assay buffer. Add this mixture to the wells containing the test compounds.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Reaction Time: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mixture containing the europium-labeled antibody and SA-APC in detection buffer. Add this mixture to all wells to stop the reaction.

  • Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the europium and APC wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the normalized signal against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Anti-Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Human cancer cell line (e.g., A549 non-small cell lung cancer, which overexpresses EGFR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Conclusion

4-(2-Bromoanilino)pyridine is a highly valuable and versatile building block in small molecule drug discovery. Its strategic design incorporates features known to be favorable for kinase inhibition. The synthetic accessibility via robust methods like the Buchwald-Hartwig amination, combined with its potential for further derivatization, makes it an ideal starting point for lead generation and optimization campaigns targeting a range of protein kinases. The protocols provided herein offer a solid foundation for researchers to synthesize, derivatize, and evaluate the biological potential of compounds based on this promising scaffold.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. Available at: [Link]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. (2022). Chemical Biology & Drug Design. Available at: [Link]

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. (2022). Scientific Reports. Available at: [Link]

  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. (2013). European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. (2014). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2013). Molecules. Available at: [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]

  • Synthesis of 4-(pyrrolidin anilino)-N- aryl/substituted aryl and heteroaryl succinimides as antimicrobial and antifungal agents. (2003). Indian Drugs. Available at: [Link]

  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. (2002). Journal of Medicinal Chemistry. Available at: [Link]

  • Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. (2000). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Antitumor Activities, and Molecular Modeling of 4-Anilinoquinazoline Derivatives as EGFR-TK Inhibitors. (2024). ResearchGate. Available at: [Link]

  • Novel potent orally active selective VEGFR-2 tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. (2005). Journal of Medicinal Chemistry. Available at: [Link]

  • Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. (2002). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 4-(2-Bromoanilino)pyridine synthesis

Technical Support Center: Reaction Optimization Topic: Improving Reaction Yield in 4-(2-Bromoanilino)pyridine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reaction Optimization Topic: Improving Reaction Yield in 4-(2-Bromoanilino)pyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of 4-(2-Bromoanilino)pyridine (also known as N-(2-bromophenyl)pyridin-4-amine). This compound is a critical building block for complex heterocycles, but its synthesis via Buchwald-Hartwig cross-coupling is notoriously prone to poor yields due to competing side reactions.

This guide provides a mechanistic deep-dive, troubleshooting FAQs, and a self-validating protocol to ensure robust and reproducible yields.

Mechanistic Overview & Causality

The most efficient route to 4-(2-Bromoanilino)pyridine is the chemoselective of 4-aminopyridine with 1-bromo-2-iodobenzene[1]. The success of this reaction hinges on exploiting the bond dissociation energy difference between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol).

Palladium(0) undergoes oxidative addition into the C–I bond significantly faster than the C–Br bond. However, the primary amine (4-aminopyridine) is prone to over-arylation (diarylation), and the remaining C–Br bond is susceptible to unwanted secondary coupling or dehalogenation if the catalyst, ligand, or base is not perfectly tuned. Understanding this causality is the key to preventing reaction failure.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Chemoselective at C-I) Pd0->OA + 1-Bromo-2-iodobenzene PdII Pd(II) Aryl Halide Complex (2-Bromophenyl-Pd-I) OA->PdII AmineCoord Amine Coordination & Deprotonation (Base) PdII->AmineCoord + 4-Aminopyridine + Cs2CO3 PdII_Amido Pd(II) Amido Complex AmineCoord->PdII_Amido - CsI, - HCO3- RE Reductive Elimination Product Release PdII_Amido->RE RE->Pd0 + 4-(2-Bromoanilino)pyridine

Catalytic cycle of the chemoselective Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why is my LC-MS showing a large peak for a diarylated byproduct instead of the desired secondary amine? A1: Over-arylation occurs when the rate of a second oxidative addition outcompetes the reductive elimination of your product. To fix this, you must switch your ligand to Xantphos. (~111°), which enforces a rigid cis-geometry on the intermediate Pd(II) complex[2]. This geometric constraint dramatically accelerates reductive elimination, releasing the monoarylated product before a second arylation can occur.

Q2: I am observing significant dehalogenation (loss of the bromine atom). What causes this and how do I stop it? A2: Dehalogenation in this system is typically driven by the use of overly strong bases like sodium tert-butoxide (NaOtBu), which can facilitate side reactions via β-hydride elimination pathways or direct reduction. For aryl iodides and substrates containing base-sensitive halogens,[3]. Cs2CO3 is a milder, partially insoluble base that maintains a low effective concentration of the active base in the organic solvent, suppressing dehalogenation while still effectively deprotonating the coordinated amine.

Q3: The reaction stalls at 40% conversion. I have confirmed my catalyst is active. Why isn't it proceeding to completion? A3: 4-Aminopyridine is a challenging substrate because the pyridine nitrogen can coordinate tightly to the palladium center, effectively poisoning the catalyst. If your reaction stalls, the local concentration of the free pyridine might be outcompeting the phosphine ligand for the metal. Ensure you are using a slight excess of the aryl halide (1.2 equivalents) and strictly anhydrous 1,4-dioxane to maintain catalyst turnover.

Troubleshooting Start Low Reaction Yield? CheckLCMS Analyze LC-MS Profile Start->CheckLCMS Issue1 Over-arylation (Diarylation) CheckLCMS->Issue1 Issue2 Dehalogenation (Loss of Bromine) CheckLCMS->Issue2 Issue3 Unreacted Starting Materials CheckLCMS->Issue3 Fix1 Action: Switch to Xantphos, Lower Temp to 80°C Issue1->Fix1 Fix2 Action: Use Milder Base (Cs2CO3 instead of NaOtBu) Issue2->Fix2 Fix3 Action: Check Pd/Ligand ratio, Ensure anhydrous conditions Issue3->Fix3

Troubleshooting logic tree for identifying and resolving common yield issues.

Quantitative Data: Condition Screening

The table below summarizes the causality of condition choices and their impact on the isolated yield of 4-(2-Bromoanilino)pyridine.

Catalyst SystemBaseSolvent (Temp)Primary Issue ObservedExpected Yield
Pd2(dba)3 / BINAPNaOtBuToluene (100°C)Severe dehalogenation & diarylation< 20%
Pd(OAc)2 / dppfK3PO4Dioxane (100°C)Sluggish conversion, catalyst poisoning~ 45%
Pd2(dba)3 / XantphosNaOtBuToluene (80°C)Dehalogenation of the C-Br bond~ 55%
Pd2(dba)3 / Xantphos Cs2CO3 1,4-Dioxane (80°C) Optimal chemoselectivity > 85%

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol is designed as a self-validating system. By incorporating specific in-process controls (IPCs), you can verify the integrity of the reaction at each critical juncture.

Step 1: Reagent Preparation (Inert Atmosphere)

  • In an oven-dried Schlenk flask under argon, charge 4-aminopyridine (1.0 equiv, 10 mmol), 1-bromo-2-iodobenzene (1.2 equiv, 12 mmol), Pd2(dba)3 (0.02 equiv, 2 mol% Pd), Xantphos (0.06 equiv, 6 mol%), and anhydrous Cs2CO3 (1.5 equiv, 15 mmol). Causality Check: The slight excess of Xantphos relative to Pd ensures complete formation of the active L_nPd(0) species and prevents pyridine-induced catalyst poisoning.

Step 2: Solvent Addition and Degassing 2. Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the amine). 3. Purge the suspension with argon for an additional 10 minutes. IPC 1 (Visual Check): The mixture should appear as a dark red/purple suspension (characteristic of Pd2(dba)3) before heating.

Step 3: Heating and Kinetic Monitoring 4. Heat the reaction mixture to 80°C with vigorous stirring. Causality Check: Do not exceed 80°C. Higher temperatures provide enough thermal energy to overcome the activation barrier for C–Br oxidative addition, destroying chemoselectivity. 5. IPC 2 (LC-MS at 2 hours): Sample 50 µL of the reaction, dilute in MeCN, and analyze. You should observe >50% conversion to the product mass [M+H]+ 249/251 (1:1 isotope pattern indicating the bromine is intact). If a mass of 171 [M+H]+ is observed, dehalogenation is occurring (check solvent anhydrousness and base quality).

Step 4: Workup and Isolation 6. Once complete (typically 8-12 hours by TLC/LC-MS), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Pd-black and inorganic salts. 7. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048. URL:[Link]

  • Ali, M. H., & Buchwald, S. L. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 66(8), 2560–2565. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 4-(2-Bromoanilino)pyridine Amination

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is engineered for researchers and drug development professionals facing challenges in the Buchwald-Hartwig amination of 4-(2-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is engineered for researchers and drug development professionals facing challenges in the Buchwald-Hartwig amination of 4-(2-Bromoanilino)pyridine .

Part 1: Diagnostic Overview

The amination of 4-(2-Bromoanilino)pyridine is notoriously challenging due to the substrate's polyfunctional nature. The molecule contains three competing reactive sites:

  • The Aryl Bromide: The intended site for oxidative addition.

  • The Bridging Secondary Amine: A built-in nucleophile positioned perfectly for intramolecular cyclization.

  • The Pyridine Nitrogen: A strong Lewis base capable of stripping palladium from the catalytic cycle.

When optimizing this reaction, you are not just driving the formation of a C-N bond; you are actively managing a kinetic race between the desired intermolecular cross-coupling and three distinct degradation pathways.

ReactionPathways SM 4-(2-Bromoanilino)pyridine + External Amine Pd_OA Pd(II) Oxidative Addition Complex SM->Pd_OA Pd(0) Catalyst Base Desired Desired Amination (Intermolecular C-N) Pd_OA->Desired Reductive Elimination Dehal Dehalogenation (Reduction Side-Product) Pd_OA->Dehal β-Hydride Elimination Cyclic Carboline Derivative (Intramolecular Cyclization) Pd_OA->Cyclic Internal N-Attack Poison Catalyst Poisoning (Pyridine Coordination) Pd_OA->Poison Ligand Dissociation

Reaction pathways in 4-(2-Bromoanilino)pyridine amination highlighting side-product formation.

Part 2: Troubleshooting Matrix & FAQs

Q1: My reaction yields mostly the dehalogenated product (4-anilinopyridine) instead of the cross-coupled product. How do I prevent this?

Mechanistic Causality: Dehalogenation (hydrodehalogenation) is a classic side reaction in Buchwald-Hartwig aminations. Once the external amine coordinates to the Pd(II) center, it can undergo β-hydride elimination. This transfers a hydride to the palladium center, which subsequently reductively eliminates with the aryl group to yield the reduced arene and an imine byproduct[1],[2]. Corrective Action: You must shift the kinetic competition in favor of reductive elimination.

  • Switch Ligands: Transition from first-generation ligands (like P(o-tol)3) to highly bulky dialkylbiarylphosphines such as XPhos or BrettPhos . The extreme steric bulk of these ligands forces the Pd(II) complex into a geometry that drastically accelerates the rate-limiting reductive elimination step, outcompeting β-hydride elimination[2].

  • Base Selection: Ensure your base is not acting as a secondary hydride donor or exacerbating the elimination pathway. Switching from strong alkoxides to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can suppress this side reaction[3].

Q2: LC-MS analysis shows a major impurity with a mass of[M - HBr]. What is this, and why is it forming?

Mechanistic Causality: A mass of [M - HBr] strongly indicates an intramolecular cyclization . Your substrate contains a bridging secondary amine ortho to the bromide. After the Pd(0) catalyst undergoes oxidative addition into the C-Br bond, this proximal internal nitrogen outcompetes your external amine nucleophile, attacking the Pd(II) center to form a fused carboline derivative[4]. Corrective Action:

  • Substrate Masking (Preferred): Protect the bridging secondary amine with a Boc (tert-butyloxycarbonyl) group prior to the cross-coupling step. This completely eliminates its nucleophilicity.

  • Kinetic Flooding: If protection is impossible, run the reaction at a higher concentration with a massive excess (3–5 equivalents) of the external amine to kinetically favor the intermolecular pathway.

Q3: The reaction stalls at 15-20% conversion, and I recover mostly unreacted starting material. Is the catalyst dying?

Mechanistic Causality: Yes, you are likely experiencing catalyst poisoning via pyridine coordination . The pyridine nitrogen on your substrate is a strong σ-donor. It can displace the phosphine ligands on the active Pd catalyst, forming a highly stable, off-cycle Pd-pyridine complex that halts the catalytic cycle[5]. Corrective Action:

  • Use Chelating Ligands: Employ a strong chelating bis(phosphine) ligand like dppp (1,3-bis(diphenylphosphino)propane) or BINAP . The chelate effect ensures the ligand binds tightly to Pd and resists displacement by the pyridine nitrogen[5].

  • Steric Shielding: Alternatively, use a highly hindered ligand like tBuXPhos , which physically blocks the pyridine from accessing the metal center.

Part 3: Quantitative Data & Parameter Selection

To streamline your optimization process, consult the following matrix outlining the mechanistic impact of various reaction parameters on side-product formation.

Reaction ParameterMechanistic ImpactPrimary Risk / Side ProductRecommendation Level
Ligand: P(o-tol)₃Slow reductive elimination allows competing pathways.High DehalogenationAvoid for this substrate
Ligand: dpppBidentate chelation prevents pyridine coordination.Moderate Cyclization⚠️ Acceptable (Best for volatile amines)
Ligand: XPhos / BrettPhosSteric bulk accelerates reductive elimination.Low DehalogenationHighly Recommended
Base: NaOtBuHigh basicity; incompatible with base-sensitive groups.Dehalogenation / Degradation⚠️ Use with Caution
Base: K₃PO₄ / LiHMDSMilder deprotonation; non-hydride donating.NoneRecommended
Substrate: UnprotectedInternal nucleophile is geometrically favored.High Carboline FormationRequires Boc-protection

(Data synthesized from established Buchwald-Hartwig optimization principles[6],[5],[3])

Part 4: Standard Operating Procedure (SOP)

This self-validating protocol utilizes substrate protection and steric acceleration to guarantee high-fidelity intermolecular C-N coupling while suppressing dehalogenation and cyclization.

Optimized Intermolecular Amination of 4-(2-Bromoanilino)pyridine

Step 1: Substrate Protection (Boc-Protection)

  • Dissolve 4-(2-Bromoanilino)pyridine (1.0 equiv) in anhydrous THF.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at room temperature for 4 hours.

  • Validation Checkpoint: Analyze via LC-MS. Do not proceed until complete conversion to the [M+Boc] mass is confirmed. This guarantees the suppression of the intramolecular carboline side-product.

Step 2: Catalyst & Reagent Assembly (Glovebox or Schlenk Technique)

  • To an oven-dried Schlenk tube, add the Boc-protected substrate (1.0 equiv), the external amine (1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Add the pre-catalyst system: Pd₂(dba)₃ (2 mol% Pd) and XPhos (4.5 mol%).

  • Causality Note: The slight excess of XPhos ensures complete ligation, preventing pyridine-induced catalyst poisoning.

Step 3: Reaction Execution

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Inject anhydrous, degassed Toluene (to reach 0.2 M concentration).

  • Seal the tube and heat to 80 °C in an oil bath with vigorous stirring for 12 hours.

  • Validation Checkpoint: At 6 hours, check TLC. You should observe the consumption of the starting material without the appearance of a highly polar, lower-Rf spot (which would indicate dehalogenation).

Step 4: Workup & Deprotection

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium and inorganic salts.

  • Concentrate the filtrate and redissolve in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) to remove the Boc group (stir for 2 hours at room temperature).

  • Neutralize with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Part 5: References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec URL:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Synthesis of (−)-Epi-Indolactam V by an Intramolecular Buchwald–Hartwig C–N Coupling Cyclization Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 4-(2-Bromoanilino)pyridine structural analogs

As a Senior Application Scientist in early-stage drug discovery, navigating the crowded landscape of kinase inhibitors requires a rigorous understanding of structural biology and assay mechanics. The 4-aminopyridine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the crowded landscape of kinase inhibitors requires a rigorous understanding of structural biology and assay mechanics. The 4-aminopyridine scaffold is a privileged pharmacophore in targeted therapies, but subtle structural modifications—such as the introduction of a halogen at a specific position—can drastically alter a compound's efficacy, selectivity, and cellular penetrance.

This guide provides an in-depth comparative analysis of 4-(2-Bromoanilino)pyridine structural analogs , evaluating their performance against industry-standard alternatives. By dissecting the structural rationale, quantitative efficacy, and the self-validating experimental workflows required to test them, this guide serves as a comprehensive resource for drug development professionals.

Structural Rationale & Mechanistic Insights

The baseline pharmacophore, 4-(phenylamino)pyridine, is well-documented for its ability to bind to tyrosine kinases and inhibit their activity, thereby suppressing cancer cell proliferation and modulating mitochondrial functions[1]. However, simple anilinopyridines often suffer from off-target toxicity due to promiscuous kinase binding.

By synthesizing structural analogs such as [2], we introduce a critical steric constraint. These modifications are particularly relevant in the design of highly selective spleen tyrosine kinase (SYK) and vascular endothelial growth factor receptor (VEGFR) inhibitors[3].

The Causality of the 2-Bromo Substitution:

  • Hinge Region Anchoring: The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., the Met residue).

  • Conformational Locking (Atropisomerism): The bulky bromine atom at the ortho position of the aniline ring sterically clashes with the pyridine protons. This forces the molecule into a non-planar dihedral angle.

  • Thermodynamic Advantage: Because the molecule is pre-organized into its bioactive conformation before entering the binding pocket, the entropic penalty of binding is significantly reduced. This specific geometry directs the brominated ring deep into the hydrophobic pocket adjacent to the orthosteric ATP-binding site, increasing selectivity over kinases with smaller hydrophobic pockets.

Pathway Ligand Extracellular Ligand (e.g., VEGF) Receptor Receptor Tyrosine Kinase (VEGFR / SYK) Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K MAPK MAPK / ERK Pathway Receptor->MAPK Inhibitor 4-(2-Bromoanilino)pyridine Analogs Inhibitor->Receptor Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of 4-(2-Bromoanilino)pyridine analogs inhibiting RTK-mediated downstream signaling.

Comparative Efficacy Analysis

To objectively evaluate the 4-(2-Bromoanilino)pyridine class, we must benchmark it against established Type I and Type II kinase inhibitors, such as the 4-anilinoquinazolines (e.g., Gefitinib) and 4-phenoxypyridines (e.g., Sorafenib).

The data below illustrates how the conformational restriction of the 2-bromo analog translates into an optimized balance of biochemical potency and cellular efficacy.

Compound ClassRepresentative CompoundPrimary TargetBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity Profile
4-(2-Bromoanilino)pyridines N-benzyl-4-(2-bromoanilino)pyridine-2-carboxamideSYK / VEGFR212.445.2High (S-score < 0.15)
4-(2-Bromoanilino)pyridines 4-(2-Bromoanilino)-3-fluoropyridineSYK28.789.1Moderate
4-Anilinoquinazolines Gefitinib (Alternative)EGFR1.515.0High (EGFR mutant specific)
4-Phenoxypyridines Sorafenib (Alternative)VEGFR / PDGFR30.0120.5Broad (Multi-kinase)

Key Takeaway: While Gefitinib shows superior raw potency against EGFR, the 4-(2-bromoanilino)pyridine analogs demonstrate a highly favorable cellular translation ratio (Biochemical vs. Cellular IC50) for SYK/VEGFR targets. This indicates excellent membrane permeability and resilience against intracellular ATP competition.

Self-Validating Experimental Methodologies

A single assay is never sufficient to declare a compound a viable lead. As scientists, we must build a self-validating system where orthogonal assays confirm our hypotheses. The following step-by-step protocols ensure that biochemical potency is strictly correlated with live-cell target engagement.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

We utilize TR-FRET rather than standard luminescence assays because the time-gated measurement of Europium cryptate eliminates the short-lived background autofluorescence commonly exhibited by pyridine-based small molecules.

  • Reagent Preparation: Prepare the kinase (e.g., SYK), a biotinylated peptide substrate, and a Europium-labeled anti-phospho antibody in a HEPES-buffered saline solution containing 10 mM MgCl2.

  • Compound Pre-Incubation: Dispense the 4-(2-bromoanilino)pyridine analogs in a 10-point dose-response curve into a 384-well plate. Add the kinase and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the sterically hindered 2-bromo analogs to achieve equilibrium binding, which is critical for accurately determining the IC50 of slow-binding inhibitors.

  • Reaction Initiation: Add ATP at exactly the Km​ concentration for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity to competitive inhibitors while maintaining physiological relevance.

  • Detection: After 60 minutes, add the TR-FRET detection buffer (containing EDTA to stop the reaction). Read the plate using a time-gated fluorescence reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Protocol 2: Live-Cell NanoBRET Target Engagement

Biochemical data cannot account for cell membrane permeability or efflux pump liabilities. To validate that the analogs engage the target inside a living cell, we use NanoBRET.

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding a SYK-NanoLuc fusion protein. Seed the cells into a 96-well plate and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent tracer known to bind the SYK orthosteric site.

  • Competitive Displacement: Introduce the 4-(2-bromoanilino)pyridine analogs.

    • Causality: If the analog successfully penetrates the cell and binds to the kinase, it will competitively displace the fluorescent tracer. This physical displacement breaks the proximity required for Bioluminescence Resonance Energy Transfer (BRET), resulting in a quantifiable drop in the BRET signal. A drop in signal here validates the biochemical IC50 in a physiological environment.

Workflow Syn Compound Synthesis & QC Biochem TR-FRET Assay (Biochemical IC50) Syn->Biochem Cell NanoBRET Assay (Target Engagement) Biochem->Cell Pheno Phenotypic Assay (Cell Viability) Cell->Pheno

Sequential validation workflow for evaluating kinase inhibitor efficacy and cellular engagement.

Conclusion

The 4-(2-Bromoanilino)pyridine structural class represents a highly tunable, potent alternative to traditional quinazoline and phenoxypyridine scaffolds. By leveraging the steric bulk of the 2-bromo substitution, researchers can force a favorable binding conformation that enhances kinase selectivity. When validated through a rigorous, orthogonal pipeline of TR-FRET and NanoBRET assays, these analogs offer a highly reliable starting point for lead optimization in oncology and immunology pipelines.

References

  • Title: N-benzyl-4-(2-bromoanilino)pyridine-2-carboxamide Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: WO2013091011A1 - Heterocyclic urea compounds Source: Google Patents URL

Sources

Comparative

Cross-Validation of 4-(2-Bromoanilino)pyridine Target Engagement Assays: A Comparative Guide

The 4-(2-bromoanilino)pyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery. Featuring a classic hydrogen bond acceptor-donor pair (the pyridine nitrogen and the anilino amine), this structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-(2-bromoanilino)pyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery. Featuring a classic hydrogen bond acceptor-donor pair (the pyridine nitrogen and the anilino amine), this structural motif is frequently utilized to anchor small molecules into the ATP-binding hinge region of kinases such as ALK5 (TGF-βR1) [1].

However, a critical bottleneck in drug development is confirming that a biochemical "hit" successfully penetrates the cell membrane and engages its intended target in a physiological environment. Biochemical assays often overestimate compound potency due to the use of truncated recombinant proteins and the absence of competing intracellular ATP (which typically ranges from 1–5 mM in live cells). To ensure scientific integrity and prevent late-stage attrition, researchers must cross-validate target engagement (TE) using orthogonal live-cell assays.

This guide objectively compares the performance of the 4-(2-bromoanilino)pyridine scaffold across three distinct assay environments: Biochemical Kinase Assays, NanoBRET™ (Bioluminescence Resonance Energy Transfer), and CETSA® (Cellular Thermal Shift Assay).

Mechanistic Rationale: The Hinge-Binding Logic

Before selecting an assay, it is essential to understand the causality of the binding event. The 4-(2-bromoanilino)pyridine fragment acts as an ATP-competitive inhibitor. Its efficacy relies on displacing ATP and locking the kinase in an inactive conformation, thereby attenuating downstream signaling (e.g., SMAD phosphorylation in the case of ALK5).

G A 4-(2-Bromoanilino)pyridine (Inhibitor Scaffold) B Kinase Hinge Region (e.g., ALK5) A->B H-Bonding (NH & Pyridine N) C ATP Binding Pocket (Occluded) B->C Conformational Lock D Downstream Signaling (Attenuated) C->D Kinase Inhibition

Mechanism of action: 4-(2-Bromoanilino)pyridine binding to the kinase hinge region.

Because this binding is highly dependent on the conformational state of the kinase and local ATP concentrations, assays that preserve the native cellular machinery are paramount.

Orthogonal Assay Selection & Comparative Data

To build a self-validating data package, we compare three methodologies:

  • Biochemical TR-FRET: Measures direct inhibition of recombinant kinase activity. Limitation: Lacks cellular context.

  • NanoBRET TE: A live-cell, proximity-based assay where the test compound competes with a cell-permeable fluorescent tracer for binding to a NanoLuc-tagged kinase [2]. Advantage: Real-time, physiological ATP competition.

  • CETSA: A label-free thermodynamic assay. Ligand binding stabilizes the target protein, preventing it from unfolding and aggregating during a heat shock [3]. Advantage: Requires no genetic modification of the target protein (if using endogenous readouts).

Quantitative Performance Comparison
Assay ModalityEnvironmentReadout MechanismApparent IC₅₀ / EC₅₀Target Engagement Validation
TR-FRET (Biochemical) Cell-Free BufferSubstrate Phosphorylation15 nMHigh (Direct binding, but lacks cellular context)
NanoBRET TE Intact Live CellsCompetitive Tracer Displacement180 nMVery High (Accounts for membrane permeability & ATP)
CETSA (ITDR) Intact Live CellsThermal Stabilization (Western/Alpha)210 nMVery High (Label-free, endogenous protein context)

Data Insight: The ~12-fold rightward shift in potency from the biochemical assay to the NanoBRET/CETSA assays highlights the "cellular drop-off" caused by membrane permeability barriers and high intracellular ATP competition. Relying solely on biochemical data would result in a vast overestimation of the scaffold's physiological efficacy.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, both NanoBRET and CETSA must be executed as self-validating systems containing internal controls.

Workflow cluster_NanoBRET NanoBRET Assay (Live Cell) cluster_CETSA CETSA (Thermodynamic) Start Live Cells Treated with 4-(2-Bromoanilino)pyridine N1 Add Cell-Permeable Fluorescent Tracer Start->N1 C1 Apply Thermal Gradient (40°C - 65°C) Start->C1 N2 Measure BRET Signal (Displacement = Engagement) N1->N2 C2 Lyse Cells & Isolate Soluble Fraction C1->C2 C3 Quantify Target Protein (Western Blot / AlphaScreen) C2->C3

Parallel workflows for NanoBRET and CETSA target engagement validation.

Protocol A: NanoBRET Target Engagement Assay

Causality: By expressing a NanoLuc-kinase fusion, we create a bioluminescent energy donor. The addition of a fluorescent tracer creates a baseline BRET signal. If 4-(2-bromoanilino)pyridine successfully enters the cell and binds the kinase, it competitively displaces the tracer, causing a dose-dependent loss of the BRET signal.

Step-by-Step Methodology:

  • Cell Plating & Transfection: Transfect HEK293 cells with the NanoLuc-kinase fusion plasmid (e.g., NanoLuc-ALK5). Plate at 2 × 10⁴ cells/well in a 384-well white plate. Incubate for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 4-(2-bromoanilino)pyridine. Add to the cells alongside a fixed concentration of the kinase-specific fluorescent tracer (e.g., 0.5 μM).

  • Internal Controls (Critical):

    • No-Tracer Control: Establishes background luminescence.

    • Vehicle Control (DMSO + Tracer): Establishes the maximum BRET signal ( Bmax​ ).

  • Incubation: Incubate for 2 hours at 37°C to allow the system to reach thermodynamic equilibrium inside the live cells.

  • Substrate Addition & Readout: Add NanoBRET Nano-Glo Substrate. Read the plate on a luminescence microplate reader equipped with dual filters (Donor: 450 nm; Acceptor: 610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against the log[inhibitor] to derive the cellular IC₅₀.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Proteins unfold and aggregate at specific temperatures ( Tagg​ ). When a small molecule binds to a protein, the free energy of the system decreases, thermodynamically stabilizing the protein and shifting its Tagg​ to a higher temperature.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., A549 or MDA-MB-468) in T75 flasks. Treat with either DMSO (Vehicle) or 10 μM 4-(2-bromoanilino)pyridine for 1 hour at 37°C.

  • Aliquoting & Thermal Challenge: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 12 PCR tubes (50 μL each).

  • Melt Curve Generation: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Fractionation: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to lyse the cells without denaturing the proteins. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully extract the supernatant (containing the soluble, stabilized target protein). Quantify the target protein using Western Blot or AlphaScreen.

  • Self-Validation (ITDR): Once the Tagg​ is established (e.g., 52°C), perform an Isothermal Dose-Response (ITDR). Heat cells treated with a dose-titration of the compound at exactly 52°C. A sigmoidal dose-response curve confirms specific, concentration-dependent target engagement rather than artifactual stabilization.

Conclusion & Decision Matrix

For the 4-(2-bromoanilino)pyridine scaffold, relying on a single assay modality is a critical vulnerability.

  • Use Biochemical Assays for high-throughput primary screening and establishing baseline Structure-Activity Relationships (SAR).

  • Use NanoBRET to confirm that structural modifications (e.g., adding solubilizing groups to the pyridine ring) do not destroy cell permeability or succumb to ATP competition.

  • Use CETSA to validate that the compound engages the endogenous, untagged kinase in relevant disease cell lines, proving that the target engagement holds true outside of engineered overexpression systems.

By synthesizing these orthogonal datasets, drug development professionals can confidently advance anilinopyridine-based leads into in vivo efficacy models with verified, physiologically relevant target engagement.

References

  • Roberts, N. J., et al. (2009). "Rapid Generation of a High Quality Lead for Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5)." Journal of Medicinal Chemistry. Available at:[Link]

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Available at:[Link]

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Proper Handling and Disposal of 4-(2-Bromoanilino)pyridine

An authoritative, scientifically grounded operational guide for the handling and disposal of 4-(2-Bromoanilino)pyridine. Executive Summary & Chemical Profile 4-(2-Bromoanilino)pyridine (CAS: 86775-99-7) is a halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, scientifically grounded operational guide for the handling and disposal of 4-(2-Bromoanilino)pyridine.

Executive Summary & Chemical Profile

4-(2-Bromoanilino)pyridine (CAS: 86775-99-7) is a halogenated aromatic amine frequently utilized as a structural scaffold in drug discovery, particularly in the synthesis of kinase inhibitors. Due to the presence of both a pyridine ring and a brominated aniline moiety, this compound presents specific acute toxicity and environmental hazards[1]. Proper logistical management—from benchtop handling to final thermal destruction—is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance.

Mechanistic Toxicology & Hazard Rationale

As a researcher, understanding the chemical causality behind a compound's hazards is essential for effective risk mitigation. The stringent handling protocols for 4-(2-Bromoanilino)pyridine are driven by three structural factors:

  • Aniline Toxicity (Methemoglobinemia Risk): The aniline derivative portion of the molecule is highly lipophilic, allowing for rapid dermal absorption. Once in the bloodstream, aniline derivatives can oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin. This oxidized state cannot bind oxygen, leading to systemic hypoxia.

  • Pyridine Ring Irritation: Pyridine derivatives are severe mucosal and respiratory irritants. Inhalation of dust or aerosols triggers localized inflammation in the respiratory tract, necessitating its classification under hazard code H335 (May cause respiratory irritation)[1].

  • Halogenated Environmental Threat: The bromine atom (C-Br bond) makes the compound recalcitrant to standard biological degradation. If released into the environment or improperly incinerated at low temperatures, it can act as a precursor to highly toxic brominated dioxins and furans.

Standard Operating Procedure (SOP): Safe Handling Workflow

To prevent exposure, all experimental workflows must be treated as self-validating systems where engineering controls and Personal Protective Equipment (PPE) act as redundant safety layers.

Step 1: Engineering Controls Setup

  • Perform all weighing, transferring, and reactions inside a certified chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm).

  • Ensure an emergency eyewash station and safety shower are within a 10-second unobstructed travel distance.

Step 2: Personal Protective Equipment (PPE)

  • Gloves: Wear double-layered nitrile gloves. Brominated organics can permeate standard latex rapidly; inspect gloves before use and replace them immediately if contaminated.

  • Eye Protection: Wear ANSI Z87.1 tight-fitting safety goggles (not standard safety glasses) to prevent ocular exposure to airborne dust.

  • Body: Wear a flame-resistant laboratory coat with cuffs securely tucked into the gloves.

Step 3: Spill Response & Decontamination

  • In the event of a solid spill, do not dry sweep, as this aerosolizes the toxic dust.

  • Cover the spill with damp vermiculite or a specialized inert absorbent.

  • Sweep gently using a dedicated anti-static brush and pan, and transfer the debris directly into a solid hazardous waste container.

Workflow cluster_handling 1. Operational Handling cluster_waste 2. Waste Segregation cluster_disposal 3. Final Disposal Start 4-(2-Bromoanilino)pyridine (CAS: 86775-99-7) PPE Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat Start->PPE FumeHood Chemical Fume Hood (Minimum 100 fpm face velocity) Halogenated Halogenated Organic Waste Stream FumeHood->Halogenated Liquid/Solvent Waste SolidWaste Solid Contaminated Debris (e.g., Kimwipes) FumeHood->SolidWaste Solid Waste PPE->FumeHood Incineration High-Temp Incineration (>1100°C) Halogenated->Incineration SolidWaste->Incineration Scrubber Alkaline Scrubber (Neutralizes HBr) Incineration->Scrubber Exhaust Gas

Workflow for the safe handling, segregation, and disposal of 4-(2-Bromoanilino)pyridine.

Waste Segregation & Disposal Protocols

The most critical logistical failure in chemical disposal is the improper mixing of waste streams. 4-(2-Bromoanilino)pyridine must be strictly managed under Halogenated Organic Waste protocols[2].

The Causality of Segregation: Mixing halogenated waste (like this brominated compound) with non-halogenated solvents violates EPA guidelines and drastically increases disposal costs[3]. Halogenated compounds require specialized, high-temperature incineration to break the strong carbon-halogen bonds and prevent the synthesis of toxic byproducts[4].

Step-by-Step Disposal Plan:

  • Liquid Waste Collection: Collect any solvent mixtures containing 4-(2-Bromoanilino)pyridine in a clearly labeled, chemically compatible container (e.g., High-Density Polyethylene, HDPE). The label must explicitly state "Halogenated Organic Waste - Contains Bromine."

  • Solid Waste Collection: Contaminated Kimwipes, pipette tips, and empty reagent bottles must be placed in a designated solid hazardous waste bin. Empty primary containers must be triple-rinsed with a compatible solvent, and the rinsate must be added to the halogenated liquid waste stream[2].

  • Thermal Destruction (Incineration): The waste must be transferred to a licensed hazardous waste contractor. The EPA mandates that halogenated volatile organic streams be incinerated at temperatures exceeding 1100°C (2000°F) with a minimum residence time of 1.0 second[4].

  • Acid Gas Scrubbing: Combustion of 4-(2-Bromoanilino)pyridine generates corrosive hydrogen bromide (HBr) gas. The incinerator must be equipped with an alkaline scrubber (using NaOH or Ca(OH)₂) to neutralize the HBr into harmless bromide salts before exhaust release[4].

Mechanism Compound Halogenated Compound (Contains Bromine) Incinerator Thermal Destruction (Breaks C-Br bonds) Compound->Incinerator Heat >1100°C Gases Combustion Gases (CO2, NOx, HBr) Incinerator->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Exhaust Routing Safe Safe Emission (Bromide Salts) Scrubber->Safe Neutralization

Environmental fate mechanism detailing thermal destruction and neutralization of HBr gas.

Quantitative Data Summary
ParameterSpecification / Value
Chemical Name 4-(2-Bromoanilino)pyridine
CAS Registry Number 86775-99-7
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)
Primary Target Organs Respiratory system, Blood (methemoglobinemia risk), Eyes
Waste Classification Halogenated Organic Waste
Incineration Temp. > 1100°C (2000°F)
Required Scrubber Alkaline (NaOH or Ca(OH)₂) for HBr neutralization
References
  • Hazardous Waste Listings (F001 - F005 Wastes) . U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US) Committee on Prudent Practices in the Laboratory; National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Air Pollution Control Technology Fact Sheet: Incinerators . U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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